N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine is a chemical compound with the molecular formula and a molecular weight of 304.5 g/mol. It is classified under the category of amines and is notable for its potential applications in pharmaceutical research, particularly in the study of receptor interactions and drug development. The compound is often utilized in scientific investigations due to its unique structural features and biological activity.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the CAS Registry Number 1244855-34-2. It falls under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-ethoxypropan-1-amine. Its classification includes:
The synthesis of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine can be approached through several methods. One common route involves the use of a one-step synthesis strategy that combines readily available precursors to yield the target compound efficiently. The synthesis typically includes:
The molecular structure of N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine can be represented with various structural formulas:
InChI=1S/C19H32N2O/c1-3-5-12-21-13-6-8-18-15-17(9-10-19(18)21)16-20-11-7-14-22-4-2/h9-10,15,20H,3-8,11-14,16H2,1-2H3
This indicates the arrangement of atoms within the molecule.
Key data points regarding its structure include:
Property | Value |
---|---|
Molecular Formula | C19H32N2O |
Molecular Weight | 304.5 g/mol |
Canonical SMILES | CCCC(N1CCCC2=C1C=CC(=C2)CNCCCOCC) |
IUPAC Name | N-[...]-3-Ethoxypropan-1-amina |
N-[...]-3-Ethoxypropan-1-amine can participate in various chemical reactions typical of amines and tetrahydroquinolines:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for N-[...]-3-Ethoxypropan-1-amine primarily revolves around its interaction with specific biological targets such as receptors or enzymes. While detailed mechanisms may vary depending on the target:
Data on specific interactions would typically come from pharmacological studies assessing its efficacy and potency against particular targets.
N-[...]-3-Ethoxypropan-1-amine exhibits several physical properties relevant to its handling and application:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Estimated >150 °C |
Solubility | Soluble in organic solvents |
The chemical properties include:
N-[...]-3-Ethoxypropan-1-amine has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1